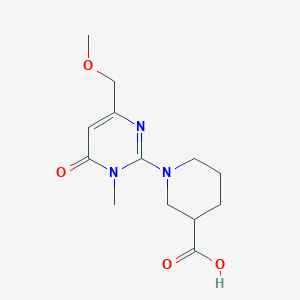
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine ring
Preparation Methods
The synthesis of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The preparation starts with the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:
Cyclization reactions: These are used to form the piperidine ring.
Substitution reactions: These introduce the methoxymethyl and methyl groups.
Oxidation and reduction reactions: These are used to achieve the desired oxidation state of the compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can be used to reduce ketone groups to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including as an anticonvulsant and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid include:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in drug design.
Piperidine derivatives: These compounds are widely used in pharmaceuticals and have similar structural features.
Pyrimidine derivatives: These compounds are important in medicinal chemistry for their biological activity.
The uniqueness of this compound lies in its combined piperidine and pyrimidine structure, which offers a unique set of chemical and biological properties .
Biological Activity
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₅
- Molecular Weight : 286.30 g/mol
- CAS Number : 2034320-13-1
The structure features a piperidine ring fused with a pyrimidine derivative, which contributes to its unique biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine have been tested against various viruses, including influenza and Ebola.
A study demonstrated that certain piperidine derivatives showed low micromolar activity against the influenza A virus, indicating their potential as antiviral agents . The mechanism of action appears to involve inhibition of viral entry and replication processes.
Antitumor Activity
Research has also highlighted the antitumor potential of this compound class. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism typically involves modulation of signaling pathways associated with cell survival and proliferation .
Study on Antiviral Properties
In a controlled study involving several piperidine derivatives, it was found that compounds with structural similarities to 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine demonstrated effective inhibition of viral replication in cell cultures. Specifically, the compound exhibited an EC50 value of approximately 0.64 µM against Ebola virus, making it a candidate for further development in antiviral therapies .
Antitumor Efficacy
Another study focused on the antitumor effects of similar pyrimidine-piperidine hybrids. The results indicated that these compounds could significantly reduce tumor growth in xenograft models of human cancer. The study reported an increase in apoptosis markers and a decrease in cell viability in treated groups compared to controls .
Viral Entry Inhibition
The primary mechanism by which these compounds exert their antiviral effects appears to be through the inhibition of viral entry into host cells. This is often mediated by interference with viral glycoproteins or cellular receptors, preventing successful infection .
Apoptosis Induction in Cancer Cells
In cancer therapy applications, these compounds may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation. This leads to programmed cell death in malignant cells while sparing normal cells .
Comparative Analysis
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-15-11(17)6-10(8-20-2)14-13(15)16-5-3-4-9(7-16)12(18)19/h6,9H,3-5,7-8H2,1-2H3,(H,18,19) |
InChI Key |
LGPLWQHSWORPGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCCC(C2)C(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















